molecular formula C8H18N2O2 B569187 (S)-Tert-butyl (2-aminopropyl)carbamate CAS No. 121103-15-9

(S)-Tert-butyl (2-aminopropyl)carbamate

Cat. No.: B569187
CAS No.: 121103-15-9
M. Wt: 174.244
InChI Key: UYNSYFDLTSSUNI-LURJTMIESA-N
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Description

(S)-Tert-butyl (2-aminopropyl)carbamate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is often used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl (2-aminopropyl)carbamate typically involves the reaction of (S)-2-aminopropanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl (2-aminopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amides, and substituted carbamates, depending on the specific reagents and conditions used .

Scientific Research Applications

(S)-Tert-butyl (2-aminopropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, particularly in peptide synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules and as a building block in the development of pharmaceuticals.

    Medicine: It is involved in the synthesis of drugs and drug intermediates, particularly in the development of chiral drugs.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl (2-aminopropyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, protecting it from unwanted reactions during synthesis. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature, making it particularly useful in the synthesis of chiral molecules and drugs. Its stability and ease of removal under mild conditions also make it a preferred choice for protecting amines in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-2-aminopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNSYFDLTSSUNI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121103-15-9
Record name tert-butyl N-[(2S)-2-aminopropyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of afford tert-butyl 2-azidopropylcarbamate (7.0 g, 3.6 mmol) and Pd/C (0.7 g) in MeOH (250 mL) was stirred under a H2 (1 atm) atmosphere (RT, 16 h). The mixture was filtered and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel, eluting with saturated NH3 in MeOH-DCM (0-10%) to afford tert-butyl 2-aminopropylcarbamate (5.1 g, 83.7%) as a light yellow oil. 1HNMR (CDCl3): δ4.9 (bs, 1H, NH), 3.15 (m, 1H, CH), 3.0 (m, 1H, CH2), 2.8 (m, 1H, CH2), 1.7 (bs, 2H, NH2), 1.5 (s, 9H, CH3), 1.0 (d, 3H, CH3).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step One

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